molecular formula C22H28N2O2 B14692867 4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate CAS No. 33256-79-0

4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate

Cat. No.: B14692867
CAS No.: 33256-79-0
M. Wt: 352.5 g/mol
InChI Key: XRQJAMPBSRSHMF-UHFFFAOYSA-N
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Description

4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the diazenyl group. This group can undergo reversible trans-cis isomerization upon exposure to light, making it useful in photoresponsive materials. The molecular targets include various enzymes and receptors that interact with the aromatic rings and the diazenyl group, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Propylphenyl)diazenyl]phenol
  • 4-[(E)-(4-Propylphenyl)diazenyl]benzoate
  • 4-[(E)-(4-Propylphenyl)diazenyl]phthalonitrile

Uniqueness

4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate stands out due to its longer alkyl chain, which imparts unique solubility and stability properties. This makes it particularly useful in applications requiring long-term stability and specific solubility characteristics .

Properties

CAS No.

33256-79-0

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

[4-[(4-propylphenyl)diazenyl]phenyl] heptanoate

InChI

InChI=1S/C22H28N2O2/c1-3-5-6-7-9-22(25)26-21-16-14-20(15-17-21)24-23-19-12-10-18(8-4-2)11-13-19/h10-17H,3-9H2,1-2H3

InChI Key

XRQJAMPBSRSHMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC

Origin of Product

United States

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